![molecular formula C23H23N5O3 B2530630 8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 887461-01-0](/img/structure/B2530630.png)
8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that falls within the class of imidazo[2,1-f]purinones. These compounds are known for their potential biological activities, including their role as adenosine receptor antagonists and their affinity for serotonin receptors, which may have implications for antidepressant and anxiolytic applications .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves strategic substitutions at various positions on the purine core to enhance potency and hydrophilicity. The synthesis process often includes N-alkylation or N-arylation followed by coupling reactions such as the Stille coupling to introduce specific substituents . For instance, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which are structurally related to the compound , involves these steps and has been shown to yield compounds with significant antimycobacterial activity .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is characterized by a purine core with various substituents that influence the molecule's binding disposition and receptor affinity. Docking and 3D-QSAR studies have been utilized to investigate the binding disposition of these compounds, revealing the importance of specific substituents for receptor affinity and selectivity, particularly towards adenosine and serotonin receptors .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones is influenced by the nature of the substituents and the core structure. The presence of electron-donating or withdrawing groups can significantly affect the molecule's reactivity and biological activity. For example, the introduction of a chlorine atom at the purine 2-position has been found to enhance antimycobacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones, such as lipophilicity and metabolic stability, are crucial for their potential therapeutic applications. These properties have been assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. The determination of these properties helps in identifying lead compounds with desirable pharmacokinetic profiles for antidepressant and/or anxiolytic applications .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of compounds related to the specified chemical, including 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, were synthesized and evaluated for their biological activities, particularly focusing on their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds have been identified as potent ligands for serotonin receptors and phosphodiesterases, which suggest potential applications in treating conditions like depression and anxiety (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
Further research on similar compounds has revealed their potential as antidepressants and anxiolytics. In vivo studies in mice showed promising results, indicating the potential of these compounds in mental health treatments (Zagórska et al., 2009).
Antimicrobial and Anticancer Properties
Research on related purine derivatives has explored their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some of these compounds exhibited significant activity against cancer cell lines, showcasing their potential in cancer therapy (Rida et al., 2007).
Propiedades
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-8-5-6-9-17(14)12-27-21(29)19-20(25(4)23(27)30)24-22-26(13-18-10-7-11-31-18)15(2)16(3)28(19)22/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQODMFUGBYXYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)
![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)
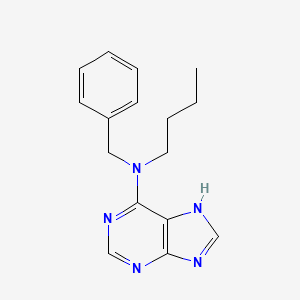
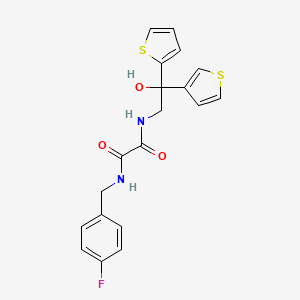
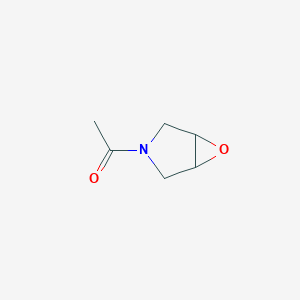
![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)
![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)
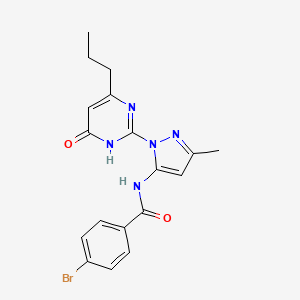
![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
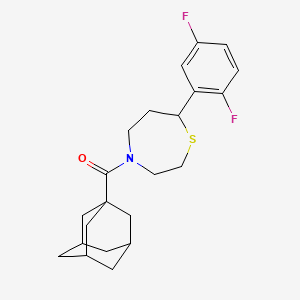
![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)